B1164614 Valproic Acid Acyl-D-Glucuronide

Valproic Acid Acyl-D-Glucuronide

カタログ番号 B1164614
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valproic acid acyl-D-glucuronide is the major urinary metabolite of valproic acid. Valproic acid is an analog of the natural fatty acid valeric acid. Valproic acid (sodium salt) has long been used as an anticonvulsant to prevent many kinds of seizures. It is an inhibitor of histone deacetylases (HDACs), inhibiting Class I HDACs with an IC50 value of approximately 2 mM. Valproic acid also inhibits glycogen synthase kinase 3 (GSK3) and depletes cellular inositol-1,4,5-trisphosphate (1,4,5-IP3). Because of these actions, valproic acid shows promise in combination therapy for cancer and in treating Alzheimer’s disease. Valproic acid (1 mM) also has pronounced effects on stem cell differentiation and self-renewal.

科学的研究の応用

1. Role in Biliary Transport and Choleresis

  • Choleresis Induction : Valproic Acid Acyl-D-Glucuronide (VPA-G) is implicated in inducing choleresis, the increased secretion and flow of bile. This process is significantly influenced by the presence of transporter proteins like Mrp2. Studies have shown that VPA-G's excretion in bile was correlated with increased bile flow, highlighting its role in biliary transport mechanisms (Wright & Dickinson, 2004).

2. Involvement in Drug Toxicity

  • Non-toxic Nature in Hepatocytes : Research has explored the toxicity of VPA-G, particularly its role in hepatotoxicity. It was found that in situ generated VPA-G in rat hepatocytes did not contribute significantly to toxicity, suggesting that glucuronidation of valproic acid is not a major mechanism for its hepatotoxicity (Surendradoss, Chang, & Abbott, 2014).

3. Impact on Glucuronidation Processes

  • Age-Related Effects : The formation rates of Valproic Acid Acyl-D-Glucuronide in human liver microsomes were compared across different age groups, revealing no significant differences between younger and elderly individuals. This study emphasizes the consistent glucuronidation activity across ages (Argikar & Remmel, 2009).

4. Reactivity with Plasma Proteins

  • Covalent Adduct Formation : VPA-G shows reactivity towards plasma proteins, forming covalent VPA-protein adducts. This reactivity is observed in the plasma of patients undergoing valproic acid therapy, though it appears to have limited immunogenicity (Williams et al., 1992).

5. Pharmacokinetic Modeling

  • Modeling Drug Interactions : Pharmacokinetic models incorporating acyl glucuronides, like VPA-G, can predict the impact of various disease states on drug metabolism. This modeling is crucial for understanding the disposition of drugs subject to conjugation, including valproic acid (Liu & Smith, 2006).

6. Interaction with Microtubular Protein

  • Inhibition of Tubulin Assembly : VPA-G and its isomers interact with microtubular protein, inhibiting the assembly of microtubules. This interaction suggests both covalent and reversible binding to microtubular proteins, impacting cellular structures (Cannell, Bailey, & Dickinson, 2002).

7. Synthesis for Investigative Studies

  • Radioisotope-labeled Synthesis : The synthesis of radioisotope-labeled valproate glucuronide is essential for studying drug interactions and mechanisms through glucuronidation (Naotoshi et al., 2010).

8. Genetic Polymorphisms and Metabolism

  • Influence of Genetic Variations : Polymorphisms in genes encoding enzymes involved in valproic acid metabolism, such as UGTs, can significantly affect drug response and metabolism. Understanding these genetic factors is crucial for personalized medicine approaches (Chatzistefanidis, Georgiou, Kyritsis, & Markoula, 2012).

特性

製品名

Valproic Acid Acyl-D-Glucuronide

同義語

(2S)-3S,4S,5R-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。